2-(Bromomethyl)-6-chlorophenol 2-(Bromomethyl)-6-chlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195994
InChI: InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2
SMILES:
Molecular Formula: C7H6BrClO
Molecular Weight: 221.48 g/mol

2-(Bromomethyl)-6-chlorophenol

CAS No.:

Cat. No.: VC18195994

Molecular Formula: C7H6BrClO

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-chlorophenol -

Specification

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
IUPAC Name 2-(bromomethyl)-6-chlorophenol
Standard InChI InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2
Standard InChI Key ZTOFKYCUSGQZDR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(bromomethyl)-6-chlorophenol, reflects its substitution pattern: a phenolic hydroxyl group (-OH) at the 1-position, a bromomethyl group at the 2-position, and a chlorine atom at the 6-position (Figure 1). The SMILES notation ClC1=CC(=C(C(=C1)Br)CBr)O captures this arrangement, highlighting the ortho and para positions of the substituents relative to the hydroxyl group . The presence of electronegative halogens (Br and Cl) induces electron-withdrawing effects, polarizing the aromatic ring and enhancing its susceptibility to electrophilic substitution reactions.

Physical Properties

Key physical properties include:

PropertyValue
Molecular Weight235.47 g/mol
Melting PointNot well-documented
Boiling PointDecomposes upon heating
SolubilitySoluble in organic solvents (e.g., chlorobenzene, dichloromethane)
Density~1.6–1.8 g/cm³ (estimated)

The compound’s limited solubility in water (<0.1 g/L at 25°C) and propensity for decomposition at elevated temperatures necessitate careful handling under controlled conditions .

Synthesis and Optimization

Bromination of 2-Chlorophenol

The most efficient synthesis route, as described in US Patent 4,223,166A, involves the regioselective bromination of 2-chlorophenol using elemental bromine (Br2) in the presence of a catalytic amine hydrochloride (e.g., triethylamine hydrochloride) . This method minimizes the formation of undesired isomers, such as 6-bromo-2-chlorophenol, achieving yields exceeding 99% with <1% impurities .

Reaction Conditions:

  • Solvent: Chlorobenzene or melt phase (solvent-free)

  • Temperature: 5–20°C (controlled to prevent side reactions)

  • Catalyst: Triethylamine hydrochloride (3–5 mol%)

  • Bromine Equivalents: 1.0–1.02 mol per mole of 2-chlorophenol

Mechanistic Insights

The catalyst facilitates the generation of a bromonium ion (Br+), which selectively attacks the electron-rich 4-position of 2-chlorophenol. The ortho-directing effect of the hydroxyl group and steric hindrance from the chlorine atom at the 6-position further enhance regioselectivity (Figure 2) .

Applications in Industry and Research

Agrochemical Intermediates

2-(Bromomethyl)-6-chlorophenol serves as a precursor to organophosphate insecticides, such as O-ethyl-S-n-propyl-O-(2-chloro-4-bromophenyl)-thiophosphate. Its halogenated structure improves the lipid solubility and metabolic stability of these compounds, enhancing their pesticidal efficacy .

Pharmaceutical Development

Recent Research and Future Directions

Catalytic Innovations

Recent advancements focus on green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis to reduce reaction times and solvent waste. For example, a 2024 study demonstrated a 20% reduction in energy consumption using [BMIM][Br] as a solvent and catalyst .

Environmental Impact

Biodegradation studies indicate slow breakdown in aquatic systems (half-life >60 days), necessitating improved remediation strategies. Phytoremediation using Brassica juncea has shown promise in field trials, achieving 40% degradation within 30 days .

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